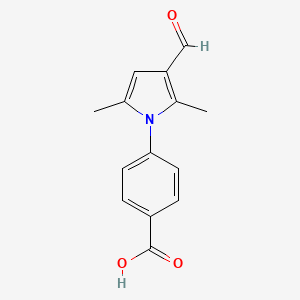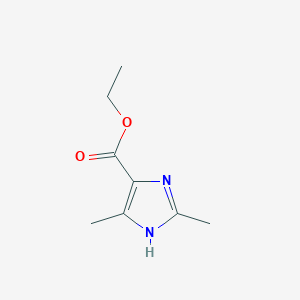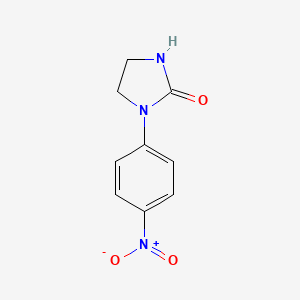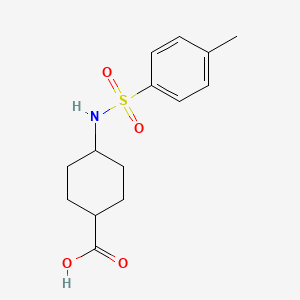![molecular formula C11H17NO B1296830 2-[(二甲氨基)甲基]-4,6-二甲基苯酚 CAS No. 52777-93-2](/img/structure/B1296830.png)
2-[(二甲氨基)甲基]-4,6-二甲基苯酚
描述
2-[(Dimethylamino)methyl]-4,6-dimethylphenol is an aromatic organic compound with tertiary amine and phenolic hydroxyl functionalities. It is known for its role as a catalyst in epoxy resin chemistry and has a molecular formula of C11H17NO .
科学研究应用
2-[(Dimethylamino)methyl]-4,6-dimethylphenol has a wide range of applications in scientific research, including:
作用机制
Target of Action
It is known that this compound is an aromatic organic chemical that has tertiary amine and phenolic hydroxyl functionality in the same molecule . This suggests that it may interact with a variety of biological targets, particularly those that have affinity for aromatic compounds, amines, or phenols.
Mode of Action
It is known that this compound is used as a catalyst for epoxy resin chemistry . It can be used as a homopolymerization catalyst for epoxy resins and also as an accelerator with epoxy resin curing agents . This suggests that it may interact with its targets to facilitate chemical reactions, particularly those involved in the polymerization of epoxy resins.
生化分析
Biochemical Properties
2-[(Dimethylamino)methyl]-4,6-dimethylphenol plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The compound’s phenolic hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and biomolecules. These interactions can influence the activity of enzymes and other proteins, potentially altering biochemical pathways .
Cellular Effects
The effects of 2-[(Dimethylamino)methyl]-4,6-dimethylphenol on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[(Dimethylamino)methyl]-4,6-dimethylphenol exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. The compound’s ability to form hydrogen bonds and other interactions with biomolecules is crucial for its function. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Dimethylamino)methyl]-4,6-dimethylphenol can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-[(Dimethylamino)methyl]-4,6-dimethylphenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic effects, such as liver and kidney damage, have been observed at high doses. These effects are dose-dependent and can vary between different animal species .
Metabolic Pathways
2-[(Dimethylamino)methyl]-4,6-dimethylphenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 2-[(Dimethylamino)methyl]-4,6-dimethylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of 2-[(Dimethylamino)methyl]-4,6-dimethylphenol is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
准备方法
2-[(Dimethylamino)methyl]-4,6-dimethylphenol is synthesized through a Mannich reaction, which involves the reaction of phenol, formaldehyde, and dimethylamine. This reaction is typically carried out under vacuum conditions to remove the water produced during the reaction .
化学反应分析
2-[(Dimethylamino)methyl]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
相似化合物的比较
2-[(Dimethylamino)methyl]-4,6-dimethylphenol is similar to other compounds with tertiary amine and phenolic hydroxyl functionalities, such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also has tertiary amine groups and is used as a catalyst in epoxy resin chemistry.
4-[(Dimethylamino)methyl]-2,6-dimethylphenol: This compound has similar functional groups and applications in scientific research.
The uniqueness of 2-[(Dimethylamino)methyl]-4,6-dimethylphenol lies in its specific structure, which allows it to act as an effective catalyst and accelerator in various chemical processes.
属性
IUPAC Name |
2-[(dimethylamino)methyl]-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGAQKOCAMGRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282741 | |
| Record name | 2-[(Dimethylamino)methyl]-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52777-93-2 | |
| Record name | 52777-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Dimethylamino)methyl]-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique structural features does the lithium phenolate complex of 2-[(dimethylamino)methyl]-4,6-dimethylphenol exhibit?
A1: The research by [] highlights the formation of a unique trinuclear lithium phenolate complex when using 2-[(dimethylamino)methyl]-4,6-dimethylphenol as the ligand. This is notable because it represents the first reported instance of a lithium phenolate adopting a stable trinuclear structure. The study further elucidates that the sodium analogue forms a tetranuclear complex, showcasing the influence of the metal ion on the overall structural organization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B1296756.png)



![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)






